molecular formula C25H18N4O3S2 B11134842 1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-(phenylcarbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-4-(phenylcarbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11134842
M. Wt: 486.6 g/mol
InChI Key: MVCRSHOATWHCJL-VZCXRCSSSA-N
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Description

4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a molecular formula of C25H18N4O3S2 . This compound features a unique structure that includes a benzoyl group, a thiadiazole ring, a pyridine ring, and a pyrrolone core. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the thiadiazole ring, followed by the introduction of the benzylsulfanyl group. The pyrrolone core is then constructed, and the final steps involve the addition of the benzoyl and pyridine groups. Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar compounds include other thiadiazole derivatives and pyrrolone-based molecules. Compared to these compounds, 4-benzoyl-1-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C25H18N4O3S2

Molecular Weight

486.6 g/mol

IUPAC Name

(4Z)-1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-[hydroxy(phenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C25H18N4O3S2/c30-21(17-10-5-2-6-11-17)19-20(18-12-7-13-26-14-18)29(23(32)22(19)31)24-27-28-25(34-24)33-15-16-8-3-1-4-9-16/h1-14,20,30H,15H2/b21-19-

InChI Key

MVCRSHOATWHCJL-VZCXRCSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(/C(=C(\C4=CC=CC=C4)/O)/C(=O)C3=O)C5=CN=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)N3C(C(=C(C4=CC=CC=C4)O)C(=O)C3=O)C5=CN=CC=C5

Origin of Product

United States

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